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Compound of Interest

Compound Name: 2-Bromoisophthalic acid

Cat. No.: B170650 Get Quote

Spectroscopic Analysis of 2-Bromoisophthalic
Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromoisophthalic acid, a key intermediate in various synthetic applications. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics. In the absence of publicly available experimental spectra, this guide

presents predicted data and expected spectral features based on the analysis of analogous

compounds and established spectroscopic principles.

Spectroscopic Data Summary
The structural formula of 2-Bromoisophthalic acid is presented below:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of experimentally derived NMR spectra in public databases, predicted ¹H

and ¹³C NMR data are provided below. These predictions were generated using advanced

computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromoisophthalic acid (Solvent: DMSO-d₆)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~13.5 - 12.5 Broad Singlet 2H -COOH

~8.1 - 7.9 Doublet 2H H-4, H-6

~7.7 - 7.5 Triplet 1H H-5

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromoisophthalic acid (Solvent: DMSO-d₆)

Chemical Shift (ppm) Assignment

~167 C=O (Carboxylic acid)

~135 C-1, C-3

~133 C-5

~131 C-4, C-6

~122 C-2 (C-Br)
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Infrared (IR) Spectroscopy
The infrared spectrum of 2-Bromoisophthalic acid is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Table 3: Expected Key IR Absorption Bands for 2-Bromoisophthalic acid

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic acid

~1700 C=O stretch Carboxylic acid

~1600, ~1475 C=C stretch Aromatic ring

~1300 C-O stretch Carboxylic acid

~920 (broad) O-H bend Carboxylic acid dimer

~750 C-Br stretch Aryl bromide

Mass Spectrometry (MS)
The mass spectrum of 2-Bromoisophthalic acid will display a characteristic isotopic pattern

for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data for 2-Bromoisophthalic acid
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m/z Ion Notes

244/246 [M]⁺

Molecular ion peak, showing

the characteristic M/M+2

isotopic pattern for a single

bromine atom.

227/229 [M-OH]⁺ Loss of a hydroxyl radical.

199/201 [M-COOH]⁺ Loss of a carboxyl group.

165 [M-Br]⁺ Loss of a bromine atom.

121 [C₆H₄(COOH)]⁺

Fragment corresponding to

isophthalic acid cation radical

after loss of Br.

76 [C₆H₄]⁺ Benzene ring fragment.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid aromatic

carboxylic acids like 2-Bromoisophthalic acid.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 2-Bromoisophthalic acid for ¹H NMR or 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm

NMR tube.
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Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire a single-pulse experiment. A sufficient number of scans should be

averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a standard proton-decoupled pulse sequence is used. A larger number of

scans and a suitable relaxation delay (e.g., 2-5 seconds) are typically required due to the

low natural abundance of ¹³C and the presence of quaternary carbons.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Perform baseline correction to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR setup.
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Place a small amount of the solid 2-Bromoisophthalic acid powder onto the center of the

ATR crystal to completely cover the crystal surface.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Data Acquisition:

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Processing:

Perform baseline correction and smoothing if necessary.

Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.

Load a small amount of the sample into a capillary tube and insert it into the probe.

Insert the probe into the mass spectrometer's ion source.

Gradually heat the probe to volatilize the sample directly into the ion source.

Instrument Parameters:

Set the ion source to electron ionization (EI) mode.

Use a standard electron energy of 70 eV.
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Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z

40-300).

The ion source and transfer line temperatures should be optimized to ensure sample

volatilization without thermal decomposition.

Data Analysis:

Identify the molecular ion peaks, paying close attention to the characteristic M/M+2

isotopic pattern for bromine.

Analyze the fragmentation pattern to identify major fragment ions.

Propose fragmentation pathways consistent with the observed peaks to confirm the

structure.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described above.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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